S-4-Methoxy-2-methylphenylthioacetate
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Overview
Description
S-4-Methoxy-2-methylphenylthioacetate: is a chemical compound with the molecular formula C10H12O2S. It is a derivative of phenylthioacetate and contains a methoxy group and a methyl group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxy-2-methylphenol as the starting material.
Reaction Steps: The phenol undergoes a reaction with chloroacetic acid in the presence of a base such as sodium hydroxide to form the thioacetate derivative.
Purification: The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: S-4-Methoxy-2-methylphenylthioacetate is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which S-4-Methoxy-2-methylphenylthioacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Phenylthioacetate: Similar structure but lacks the methoxy and methyl groups.
4-Methoxyphenol: Contains the methoxy group but lacks the thioacetate and methyl groups.
2-Methylphenol: Contains the methyl group but lacks the methoxy and thioacetate groups.
Uniqueness: S-4-Methoxy-2-methylphenylthioacetate is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
S-(4-methoxy-2-methylphenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7-6-9(12-3)4-5-10(7)13-8(2)11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZXGQGRXGZVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)SC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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